molecular formula C16H21NO4 B2646454 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone CAS No. 1396717-11-5

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone

Cat. No.: B2646454
CAS No.: 1396717-11-5
M. Wt: 291.347
InChI Key: PAWRMIHTCAFQAC-UHFFFAOYSA-N
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Description

Evolutionary Development of Azaspiro Compounds in Medicinal Chemistry

Azaspiro compounds have undergone significant evolution since their early applications in natural product synthesis. The incorporation of nitrogen into spirocyclic frameworks emerged as a strategy to address metabolic instability and poor solubility in first-generation spiro systems. For example, linezolid—a morpholine-containing antibiotic—inspired the development of azaspiro analogs to mitigate oxidative metabolism at the morpholine oxygen. By replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane, researchers achieved improved metabolic stability while retaining antibacterial activity.

The shift toward azaspiro scaffolds accelerated with the recognition of their ability to modulate Fsp³ values (fraction of sp³-hybridized carbons), a critical parameter for drug-likeness. Spirocycles like 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane increase Fsp³ by introducing quaternary carbons, which reduce planar symmetry and enhance three-dimensionality. This structural feature correlates with higher clinical success rates due to improved solubility and reduced off-target interactions.

Table 1: Key Milestones in Azaspiro Compound Development

Year Development Impact
2013 Synthesis of racemic spiro-THF scaffolds Enabled library diversification via orthogonal functionalization
2016 Azaspiro linezolid analogs Demonstrated antibacterial/antitubercular dual activity
2023 MAO inhibition by spiro pseudoindoxyls Highlighted neurological applications

Academic Significance of the 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane Scaffold

The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core is notable for its fused 6-membered dioxane and 5-membered azetidine rings, creating a rigid bicyclic system. The geminal dimethyl groups at C7 stabilize the spiro junction, reducing ring puckering and enforcing a defined conformation. This scaffold’s academic value lies in its ability to:

  • Enhance metabolic stability : The dioxane ring’s ether linkages resist oxidative degradation compared to morpholine.
  • Optimize log P : The oxygen-rich structure lowers hydrophobicity, addressing solubility challenges in earlier azaspiro systems.
  • Enable stereochemical control : The quaternary spiro carbon minimizes enantiomer complexity, simplifying synthetic routes.

Table 2: Comparative Analysis of Spiro Scaffolds

Scaffold Fsp³ log P (Predicted) Metabolic Stability
Morpholine 0.33 1.2 Low
2-Oxa-6-azaspiro[3.3]heptane 0.50 0.8 Moderate
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane 0.55 0.5 High

Research Rationale for (3-Methoxyphenyl)methanone Conjugation

The conjugation of 3-methoxyphenyl methanone to the azaspiro scaffold serves dual purposes:

  • Pharmacophore Integration : The methoxy group acts as a hydrogen-bond acceptor, potentially enhancing target binding. In linezolid analogs, similar aryl groups improved interactions with bacterial ribosomes.
  • Electronic Modulation : The electron-donating methoxy group alters the ketone’s electrophilicity, reducing unwanted reactivity while maintaining π-stacking capacity. This balance is critical for maintaining stability in physiological environments.

Structural studies of related compounds, such as Olaparib spiro derivatives, demonstrate that aromatic ketones can improve selectivity by fine-tuning electronic profiles. For instance, replacing piperazine with diazaspiro[3.3]heptane in Olaparib reduced off-target binding to PARP family enzymes.

Historical Research Progression Timeline

  • 2013 : Development of spiro-THF scaffolds via CeCl3-mediated epoxidation, establishing methods for azaspiro synthesis.
  • 2016 : Synthesis of azaspiro linezolid analogs with IC50 values <1 μg/mL against multidrug-resistant bacteria.
  • 2023 : Commercial availability of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 156720-75-1) through suppliers like Sigma-Aldrich.
  • 2025 : Structural characterization of 1-Oxa-7-azaspiro[3.5]nonane derivatives via PubChem, confirming spirocyclic stability.

This timeline underscores the transition from exploratory synthesis to targeted applications in antibiotic and neurology research.

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2)20-10-16(11-21-15)8-17(9-16)14(18)12-5-4-6-13(7-12)19-3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWRMIHTCAFQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC(=CC=C3)OC)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the dimethyl, dioxa, and azaspiro groups. This is often done through a series of substitution and addition reactions.

    Attachment of the Methoxyphenyl Group: The final step involves the attachment of the 3-methoxyphenyl group to the spirocyclic core. This can be achieved through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry

In industrial applications, the compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as stability and reactivity.

Mechanism of Action

The mechanism of action of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets. The spirocyclic core may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can participate in π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R-group) Solubility/Stability
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone C₁₇H₂₁NO₄ 303.35 3-OCH₃ Limited solubility; 2–8°C storage
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone C₂₀H₂₇NO₆ 377.43 3,4,5-OCH₂CH₃ Not reported
7,7-Dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane C₈H₁₄O₂Se 229.15 Selenium (Se) in place of N Crystalline; stable packing

Key Observations:

  • Heteroatom Effects: Replacing nitrogen with selenium in the spiro core (as in the selena-analogue) alters electronic properties and crystal packing, as evidenced by its resolved crystal structure .

Biological Activity

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone
  • Molecular Formula : C17H23NO3
  • Molecular Weight : 289.375 g/mol
  • CAS Number : 1396717-41-1

The compound features a spirocyclic core that enhances its interaction with biological targets. The presence of both nitrogen and oxygen atoms contributes to its chemical reactivity and potential pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar spirocyclic structures may inhibit tumor growth by targeting specific oncogenic pathways. For instance, derivatives have shown potential as covalent inhibitors of KRAS G12C mutations, which are prevalent in several cancers .
  • GPR119 Agonism : Related compounds have been identified as GPR119 agonists, which are involved in glucose metabolism and insulin secretion. This suggests potential applications in managing diabetes .
  • Interactions with Biomolecules : The compound's unique structure allows it to interact with various biomolecules, potentially modulating enzyme activities or receptor functions.

The exact mechanisms through which (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone exerts its biological effects are still under investigation. However, it is believed to involve:

  • Binding to Enzymes/Receptors : The compound may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects.
  • Modulation of Signaling Pathways : By interacting with key signaling pathways, the compound may influence cellular processes such as proliferation and apoptosis.

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor efficacy of spirocyclic compounds similar to (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone against various cancer cell lines. Results indicated significant inhibition of cell proliferation in vitro, suggesting potential for further development as anticancer agents .

Case Study 2: GPR119 Agonism

In another study focused on GPR119 agonists, derivatives of the spirocyclic structure were tested in diabetic rat models. The results demonstrated a reduction in blood glucose levels and improved metabolic profiles, indicating therapeutic potential for diabetes management .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
7-Azaspiro[3.5]nonaneContains a similar spirocyclic structureAntitumor activity
1-(Benzylthio)-1-(7,7-dimethyl...)Features additional functional groupsPotential antimicrobial activity

Q & A

Q. What orthogonal methods validate trace impurities (<0.1%) in synthesized batches?

  • Answer :
  • HPLC-MS : Quantify impurities using reverse-phase C18 columns and UV/vis detection.
  • 2D NMR (HSQC/HMBC) : Assign minor peaks to synthetic byproducts (e.g., uncyclized intermediates) .

Key Data Contradictions and Resolutions

  • Issue : Discrepancies in reported melting points (e.g., 47–50°C vs. 79–82°C for similar compounds).
    • Resolution : Polymorphism or solvent retention during crystallization. Re-crystallize from EtOAc/hexane and analyze via DSC .
  • Issue : Variable yields in DIBAL-H reductions (quantitative vs. 75–90%).
    • Resolution : Moisture-sensitive reactions require strict anhydrous conditions. Use molecular sieves and argon atmosphere .

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